![molecular formula C13H8BrClN2 B2876552 2-(3-溴苯基)-6-氯-1H-苯并[d]咪唑 CAS No. 1541475-50-6](/img/structure/B2876552.png)

2-(3-溴苯基)-6-氯-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

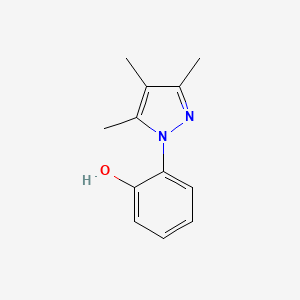

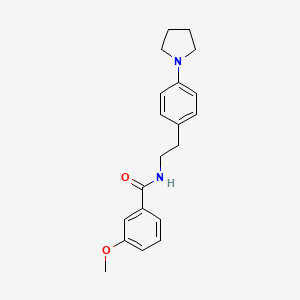

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole is a chemical compound with the molecular weight of 273.13 . It is a solid substance stored at a temperature of 2-8°C . The IUPAC name for this compound is 2-(3-bromophenyl)-1H-benzimidazole .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.13 . It is a solid substance stored at a temperature of 2-8°C . The IUPAC name for this compound is 2-(3-bromophenyl)-1H-benzimidazole .科学研究应用

合成和抗菌应用

2-(3-溴苯基)-6-氯-1H-苯并[d]咪唑及其衍生物已被研究其在合成具有强大抗菌特性的新化合物中的潜力。例如,咪唑衍生物的合成,包括与 2-(3-溴苯基)-6-氯-1H-苯并[d]咪唑相关的结构,已显示出作为抗菌剂的有希望的结果。这些化合物通过涉及取代咪唑的反应合成,并对白色念珠菌等病原体在不同浓度下表现出显着的抗菌活性,表明它们在临床医学和药理学研究中作为新治疗剂的潜在用途 (Narwal 等,2012)。

催化应用和苯并咪唑的合成

该化合物还可在苯并咪唑的合成中找到应用,苯并咪唑因其广泛的生物活性而备受关注。一项研究证明了使用与 2-(3-溴苯基)-6-氯-1H-苯并[d]咪唑相关的邻溴苯基异氰酸酯在 CuI 催化下与伯胺反应生成 1-取代苯并咪唑。这一过程突出了该化合物在促进苯并咪唑衍生物合成中的作用,该衍生物可能在从医药化学到材料科学的广泛领域中得到应用 (Lygin & Meijere,2009)。

非肽血管紧张素 II 受体拮抗剂

对非肽血管紧张素 II 受体拮抗剂的研究导致了一系列 N-(联苯基甲基)咪唑的开发,其衍生物类似于 2-(3-溴苯基)-6-氯-1H-苯并[d]咪唑,在口服给药后显示出有效的降压作用。这些发现表明该化合物在开发新的心血管药物中的用途,特别是用于高血压管理 (Carini 等,1991)。

安全和危害

未来方向

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .

作用机制

Target of Action

It’s worth noting that similar compounds, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, have been found to exhibit antimycobacterial activity . These compounds have been shown to interact with Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .

Mode of Action

The formation of this compound was explained via a domino mechanism comprising an initial n-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular snar reaction, with the loss of the nitro group as potassium nitrite .

Biochemical Pathways

Similar compounds have been found to interact with the biosynthesis of histidine and purines .

Pharmacokinetics

Similar compounds have been designed and predicted using in silico admet .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra .

属性

IUPAC Name |

2-(3-bromophenyl)-6-chloro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSGFPCXDHZFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2876473.png)

![N-[(Z)-(4-phenoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2876482.png)

![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2876485.png)

![3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2876486.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)